molecular formula C19H34N2O5 B5953924 Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate

Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate

Cat. No.: B5953924
M. Wt: 370.5 g/mol
InChI Key: VOVOKFBZXYDIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two piperidine rings and multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine rings, followed by the introduction of the ethoxycarbonyl and methoxyethyl groups. Common reagents used in these reactions include ethyl chloroformate, piperidine, and methoxyethyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production also involves rigorous purification steps, such as recrystallization and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base, amines or thiols in polar solvents.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted piperidine derivatives. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-hydroxyethyl)piperidine-3-carboxylate: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    Ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-chloroethyl)piperidine-3-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-3-(2-methoxyethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O5/c1-4-25-17(22)19(10-14-24-3)9-6-11-21(15-19)16-7-12-20(13-8-16)18(23)26-5-2/h16H,4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVOKFBZXYDIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C2CCN(CC2)C(=O)OCC)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.